molecular formula C12H15ClO3 B1669205 Clofibrate CAS No. 637-07-0

Clofibrate

Cat. No. B1669205
CAS RN: 637-07-0
M. Wt: 242.7 g/mol
InChI Key: KNHUKKLJHYUCFP-UHFFFAOYSA-N
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Description

Clofibrate is a lipid-lowering agent used to control high cholesterol and triacylglyceride levels in the blood . It belongs to the class of fibrates and is used to lower cholesterol and triglyceride (fat-like substances) levels in the blood . This may help prevent medical problems caused by such substances clogging the blood vessels .


Synthesis Analysis

Clofibrate is synthesized simply by condensation of p-chlorophenol with acetone and chloroform. The resultant acid [2- (4-Chlorophenoxy)-2-methylpropanoic acid] is then esterified with ethyl alcohol in the presence of a catalytic amount of sulfuric acid to give clofibrate .


Molecular Structure Analysis

The molecular formula of Clofibrate is C12H15ClO3 . It has a molecular weight of 242.699 .


Chemical Reactions Analysis

Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis . Chylomicrons are degraded, VLDLs are converted to LDLs, and LDLs are converted to HDL . This is accompanied by a slight increase in secretion of lipids into the bile and ultimately the intestine .


Physical And Chemical Properties Analysis

Clofibrate has a density of 1.14g/cm3 at 25°C . Its boiling point is 154°C . It is soluble in water at room temperature with a solubility of 97.08mg/L .

Scientific Research Applications

  • Mitigation of Hypertension and Nephrotoxicity

    • Application : Clofibrate has been used in studies aimed at mitigating fluoride-induced hypertension and nephrotoxicity .
    • Method : In a study, male Wistar rats were administered sodium fluoride (NaF; 300 ppm) and clofibrate (250 mg/kg) for 7 days. The administration of NaF was by drinking water ad libitum, while clofibrate was administered by oral gavage .
    • Results : Treatment with clofibrate reduced oxidative stress, improved antioxidant status, lowered high blood pressure through the inhibition of angiotensin-converting enzyme activity, mineralocorticoid receptor over-activation, and abrogated testicular apoptosis .
  • Treatment of Myocardial Infarction

    • Application : Clofibrate has been used in studies for the treatment of myocardial infarction .
    • Method : In a study, male Wistar rats were assigned to coronary artery ligation (MI). Seven days post-MI, animals were further divided to receive vehicle (V) or clofibrate (100 mg/kg, C) for 7 days .
    • Results : Clofibrate treatment decreased inflammation and apoptosis, reversed ventricular remodeling and MI-induced functional damage. It also protected MI-induced changes in ultra-structure .
  • Treatment of Dysbetalipoproteinemia

    • Application : Clofibrate is used for the treatment of Primary Dysbetalipoproteinemia (Type III hyperlipidemia) that does not respond adequately to diet .
    • Method : Clofibrate is administered orally as per prescribed dosage .
    • Results : Clofibrate helps control high cholesterol and high triglyceride levels .
  • Reduction of Liver Injury

    • Application : Clofibrate has been used in studies for reducing liver injury induced by acetaminophen .
    • Method : In a study, clofibrate was optimized with natural product sesamol to synthesize the target compound clofibrate-sesamol (CF-S) by molecular hybridization strategy .
    • Results : CF-S significantly improved liver function indexes and obviously reduced liver tissue damage. It could significantly increase the expression of Nrf2 in liver tissue, and significantly reduce the phosphorylation of NF-κB p65 .

Safety And Hazards

Clofibrate is classified as having acute toxicity (oral, category 4), skin irritation (category 2), serious eye damage (category 1), and specific target organ toxicity (single exposure, category 3) . It is toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Clofibrate is a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol . It has been shown to have some pharmacological and biological activities such as anti-inflammatory, hepatoprotective, renoprotective, antioxidant, and anti-atherogenic . Future research may explore these properties further.

properties

IUPAC Name

ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
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InChI

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3
Source PubChem
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InChI Key

KNHUKKLJHYUCFP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
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DSSTOX Substance ID

DTXSID3020336
Record name Clofibrate
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Molecular Weight

242.70 g/mol
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Physical Description

Solid
Record name Clofibrate
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Boiling Point

148-150 °C @ 20 MM HG
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Solubility

Insoluble, INSOL IN WATER; SOL IN ALC, CHLOROFORM, MISCIBLE WITH ACETONE, ETHER, 2.90e-02 g/L
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Density

1.138-1.144 @ 20 °C
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Mechanism of Action

Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis. Chylomicrons are degraded, VLDLs are converted to LDLs, and LDLs are converted to HDL. This is accompanied by a slight increase in secretion of lipids into the bile and ultimately the intestine. Clofibrate also inhibits the synthesis and increases the clearance of apolipoprotein B, a carrier molecule for VLDL. Also, as a fibrate, Clofibrate is an agonist of the PPAR-α receptor[4] in muscle, liver, and other tissues. This agonism ultimately leads to modification in gene expression resulting in increased beta-oxidation, decreased triglyceride secretion, increased HDL, increased lipoprotein lipase activity., Clofibrate decreases serum very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) concn in healthy individuals and abnormal lipoproteins in patients with type III hyperlipoproteinemia. Serum triglyceride concn are usually reduced more than cholesterol concn., The exact mechanism by which clofibrate lowers serum concn of triglycerides and cholesterol is unknown. Apparently, the drug has several antilipemic actions, including increasing triglyceride and VLDL clearance, inhibition of the biosynthesis of cholesterol before mevalonate formation, mobilization of cholesterol from tissues, increasing fecal excretion of neutral sterols, decreasing hepatic lipoprotein synthesis and/or secretion (particularly VLDL), decreasing free fatty acid release, and decreasing triglyceride synthesis., Clofibrate induces changes in blood coagulation which are independent of the lipid-lowering action of the drug. The drug decreases platelet adhesiveness. Plasma fibrinogen concn decrease during the first 6 wk to 4 mo of therapy after which the concn return toward normal. Plasma fibrinolysis is usually increased., Their primary effect is to increase the activity of lipoprotein lipase, which in turn promotes the catabolism of the triglyceride rich lipoproteins, VLDL and IDL. The drugs may also decrease the hepatic synthesis and secretion of VLDL. Fibric acids are believed to raise HDL cholesterol indirectly as a result of the decrease in the concentration of VLDL triglyceride. VLDL normally exchanges lipids with HDL, the triglycerides of VLDL moving to HDL and the cholesteryl esters of HDL moving to VLDL. When VLDL concentrations are reduced, this exchange is slowed. Cholesteryl esters remain in HDL and thus the concentration of HDL cholesterol increases. /Fibric Acids/
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Product Name

Clofibrate

Color/Form

OIL, COLORLESS TO PALE YELLOW LIQ

CAS RN

637-07-0
Record name Clofibrate
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Melting Point

118-119, < 25 °C
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Synthesis routes and methods I

Procedure details

Clofibric acid (1.073 g, 5 mmol) and ephedrine (0.826 g, 5 mmol) were molten in a hot mortar until a free-flowing clear liquid was obtained. The mixture solidified at room temperature and was grinded to obtain a yellow powder in quantitative yield. 1H-NMR (300 MHz, d6-DMSO) δ(ppm)=9.36 (br s, 2H), 7.30 (m, 5H), 7.19 (d, J=8.8 Hz, 2H), 6.82 (d, J=8.75 Hz, 2H), 5.10 (s, 1H), 3.12 (m, 1H), 2.52 (s, 3H), 1.41 (s, 6H), 0.85 (d, J=6.58 Hz), 3H). 13C-NMR (75 MHz, d6-DMSO) δ(ppm)=176.8, 155.5, 141.8, 128.5, 128.0, 126.9, 125.8, 123.4, 119.2, 80.2, 69.8, 59.5, 30.7, 25.8, 9.6. mp 131° C., T5%onset 166° C.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-chlorophenol (3 g, 23.3 mmol) in ethanol (100 mL) at room temperature is added potassium hydroxide (1.3 g, 23.3 mmol). The suspension is warmed at ˜35° C. for 15 min to complete dissolution before ethyl α-bromoisobutyrate (3.46 mL, 23.3 mmol) is introduced. The reaction is then heated to reflux where it is maintained for 16 h. After this time, the mixture is cooled to room temperature and filtered. The collected solids are washed with additional ethanol (10 mL) and the combined filtrates are concentrated under reduced pressure. The residue is dissolved in DCM (60 mL) and washed with water (×2). The organic phase is dried (Na2SO4), filtered and concentrated under reduced pressure to provide the title compound as a clear colourless liquid (2.30 g, 40%). 1H NMR (400 MHz, CHLOROFORM-d): δ ppm 1.25 (3H, t, J=7.1 Hz), 1.58 (6H, s), 4.23 (2H, q, J=7.1 Hz), 6.78 (2H, d, J=9.0 Hz), 7.19 (2H, d, J=9.1 Hz); m/z: 243/245 [M+H+].
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40%

Synthesis routes and methods IV

Procedure details

Ethyl 2-bromo-2-methyl-propanoate and p-chlorophenol was dissolved in dry acetone and treated with potassium carbonate. After stirring at rt for 30 min., the mixture was refluxed for 16 h. The reaction mixture was poured into water and extracted with DCM. The organic layer was dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (silica, hexanes:EtOAc, 9:1, 6:1 to 3:1) to give the desired product, which was used in the following step without further purification.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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